molecular formula C9H15NO B8466375 3-Isopropylaminocyclohex-2-enone

3-Isopropylaminocyclohex-2-enone

Cat. No. B8466375
M. Wt: 153.22 g/mol
InChI Key: XBWUKXPSELTENX-UHFFFAOYSA-N
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Patent
US08133913B2

Procedure details

Equimolar amounts of isopropylamine and cyclohexane-1,3-dione were dissolved in benzene and heated with addition of p-toluenesulfonic acid to boiling with a water trap. After the trapping of water was complete, the mixture was thoroughly washed with water, the solvent was stripped off, and the residue was recrystallized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[C:5]1(=O)[CH2:10][CH2:9][CH2:8][C:7](=[O:11])[CH2:6]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[CH:1]([NH:4][C:5]1[CH2:10][CH2:9][CH2:8][C:7](=[O:11])[CH:6]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to boiling with a water trap
WASH
Type
WASH
Details
the mixture was thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized

Outcomes

Product
Name
Type
Smiles
C(C)(C)NC1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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